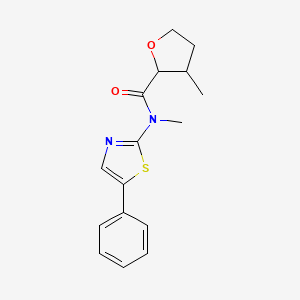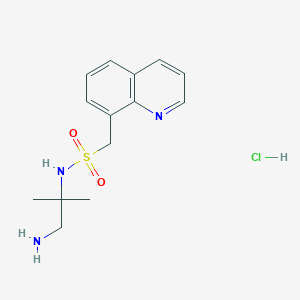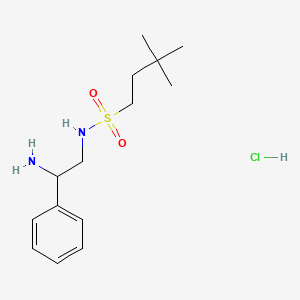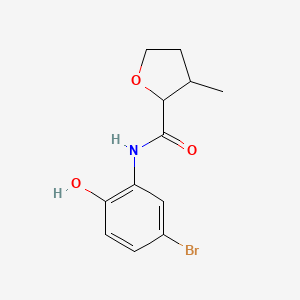![molecular formula C18H17FN2O2 B7640791 4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide](/img/structure/B7640791.png)
4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a type of kinase inhibitor.
Mécanisme D'action
The mechanism of action of 4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide involves the inhibition of certain kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases play a crucial role in the activation of B-cell receptor (BCR) signaling pathway, which is responsible for the growth and survival of cancer cells. Inhibition of these kinases leads to the suppression of BCR signaling pathway, which ultimately leads to the suppression of cancer cell growth and induces cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to inhibit the activity of BTK, ITK, and TEC kinase, which are responsible for the activation of BCR signaling pathway. Inhibition of these kinases leads to the suppression of BCR signaling pathway, which ultimately leads to the suppression of cancer cell growth and induces cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide in lab experiments include its potent inhibitory activity against BTK, ITK, and TEC kinase, which makes it an effective tool for studying the BCR signaling pathway. However, the limitations of using this compound include its potential toxicity and off-target effects, which may affect the accuracy of the results obtained from lab experiments.
Orientations Futures
There are several future directions for the study of 4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide. One of the significant directions is the development of more potent and selective kinase inhibitors that can target specific kinases involved in the activation of BCR signaling pathway. Another direction is the investigation of the potential applications of this compound in other diseases, such as autoimmune disorders and inflammatory diseases. Finally, the development of novel drug delivery systems that can enhance the efficacy and reduce the toxicity of this compound is also an essential future direction.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. The study of this compound can provide valuable insights into the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide involves several steps. The first step involves the reaction of 3-fluorophenol with 2-bromo-1-(cyanomethyl)ethylbenzene to form 1-(3-fluorophenoxy)-2-(cyanomethyl)ethylbenzene. The second step involves the reaction of the obtained compound with 2-bromo-N-(propan-2-yl)benzamide to form this compound.
Applications De Recherche Scientifique
4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the treatment of cancer. It has been found to inhibit the activity of certain kinases that are responsible for the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth and induces cell death.
Propriétés
IUPAC Name |
4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-13(12-23-17-4-2-3-16(19)11-17)21-18(22)15-7-5-14(6-8-15)9-10-20/h2-8,11,13H,9,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHLHUGLNPWUOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=CC=C1)F)NC(=O)C2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(cyclopropylmethylsulfanyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride](/img/structure/B7640708.png)


![1-Ethyl-2-[2-(6-methylpyridin-3-yl)ethyl]-3-(2-pyrrol-1-ylethyl)guanidine;hydroiodide](/img/structure/B7640725.png)

![N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-5-methylpyridine-2-carboxamide](/img/structure/B7640739.png)
![2-[(2-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-N-methyl-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B7640742.png)
![N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]propane-1-sulfonamide;hydrochloride](/img/structure/B7640751.png)

![1-(6-Oxaspiro[4.5]decan-9-yl)-3-(4-pyrrolidin-1-ylbutan-2-yl)urea](/img/structure/B7640767.png)

![Methyl 2-[3-[[4-fluoro-2-(trifluoromethyl)benzoyl]amino]pyrazol-1-yl]acetate](/img/structure/B7640797.png)
![[2-(2,2-Difluoroethoxy)pyridin-4-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B7640806.png)
![N-[[3-(methylsulfamoylmethyl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640813.png)